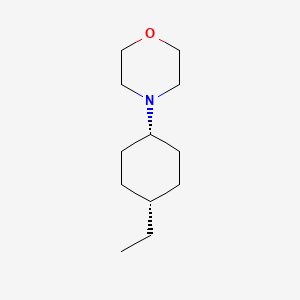
4-(4-ethylcyclohexyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethylcyclohexyl)morpholine is a chemical compound that belongs to the morpholine family. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. The compound features a morpholine ring substituted with a 4-ethylcyclohexyl group, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethylcyclohexyl)morpholine typically involves the reaction of morpholine with 4-ethylcyclohexyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反応の分析
Types of Reactions: 4-(4-Ethylcyclohexyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted morpholine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted morpholine derivatives.
科学的研究の応用
4-(4-Ethylcyclohexyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized as an intermediate in the production of agrochemicals, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of 4-(4-ethylcyclohexyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes.
類似化合物との比較
4-Cyclohexylmorpholine: Similar in structure but lacks the ethyl group on the cyclohexyl ring.
4-Phenylmorpholine: Contains a phenyl group instead of the ethylcyclohexyl group.
4-Benzylmorpholine: Features a benzyl group in place of the ethylcyclohexyl group.
Uniqueness: 4-(4-Ethylcyclohexyl)morpholine is unique due to the presence of the 4-ethylcyclohexyl group, which imparts distinct steric and electronic properties
特性
IUPAC Name |
4-(4-ethylcyclohexyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPACUHPXVTRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[3-methyl-5-(phenoxymethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5653967.png)

amino]methyl}-1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5653981.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5653989.png)


![2-ethyl-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5654024.png)

![(4Z)-3-METHYL-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B5654048.png)
![3-{[4-(2-amino-6-methyl-4-pyrimidinyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5654053.png)
![ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5654060.png)
![{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE](/img/structure/B5654075.png)
![N-[(2,4-difluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine](/img/structure/B5654082.png)

